REACTION_CXSMILES
|
[C:1](=O)([O-])[O-].[K+].[K+].[CH:7]1[C:12]([CH:13]=O)=[CH:11][C:10]2[O:15][CH2:16][O:17][C:9]=2[CH:8]=1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1.C1OCCOCCOCCOCCOCCOC1>[CH2:16]1[O:17][C:9]2[CH:8]=[CH:7][C:12]([CH:13]=[CH2:1])=[CH:11][C:10]=2[O:15]1 |f:0.1.2,4.5|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1C=O)OCO2
|
Name
|
|
Quantity
|
120 mg
|
Type
|
catalyst
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
6.63 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
17.1 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solid was stirred in 100 ml cold diethylether
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 36 hours
|
Duration
|
36 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness at 15° C
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the desired product
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove inorganic salts
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated at 15° C
|
Type
|
FILTRATION
|
Details
|
The product was filtered through 60 g basic alumina (pentane/ether, 24/l)
|
Type
|
CUSTOM
|
Details
|
the solvent removed as before
|
Name
|
|
Type
|
product
|
Smiles
|
C1OC=2C=C(C=C)C=CC2O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.36 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 90.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |